- Novel crystalline form of 1-(β-D-glucopyranosyl)-4-methyl-3-[5-(4-fluorophenyl)-2-thienylmethyl]benzene, World Intellectual Property Organization, , ,

Cas no 928672-86-0 (Canagliflozin Hemihydrate)

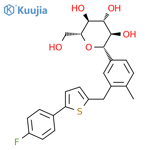

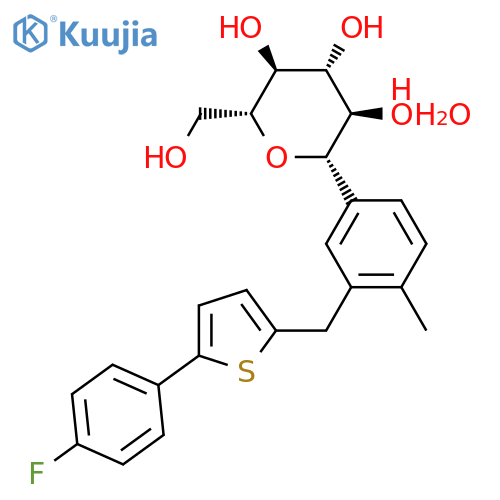

Canagliflozin Hemihydrate structure

Produktname:Canagliflozin Hemihydrate

CAS-Nr.:928672-86-0

MF:C24H27FO6S

MW:462.53098988533

MDL:MFCD28975933

CID:1095641

PubChem ID:24997615

Canagliflozin Hemihydrate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Canagliflozin hemihydrates

- Canagliflozin hemihydrate

- (2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol,hydrate

- ACETANILIDE,2,4-BIS(A-IODOACETAMIDO)-

- Canagliflozin hydrate

- TA-7284

- TA7284 hemihydrate

- TA-7284 hemihydrate

- UNII-0SAC974Z85

- Canagliflozin (hemihydrate)

- Canagliflozin

- Invokana

- Canagliflozin anhydrous

- JNJ 24831754ZAE

- TA 7284

- 1-(Glucopyranosyl)-4-methyl-3-(5-(4-fluorophenyl)-2-thienylmethyl)benzene

- 6S49DGR869

- (2S,3R,4R,5S,6R)-2-(3-((5-(4-FLUOROPHENYL)THIOPHEN-2-YL)METHYL)-4-METHYLPHENYL)-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL

- (1S)-1,5-anhydro-1-(3-{[5-(4-fluorophenyl)-2-thienyl]methyl}-4-methylphenyl)-D-glucitol

- JNJ 28431754

- 92867

- (1s)-1,5-anhydro-1-c-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4-methylphenyl)-d-glucitol

- Cagliflozin hydrate

- SCHEMBL681039

- AS-59764

- Canagliflozin [USAN:INN]

- 0SAC974Z85

- D09592

- Canagliflozin Hemihydrate INN

- Canagliflozin [USAN]

- JNJ-24831754-ZAE

- C48H52F2O11S2

- Cagliflozin hemihydrate

- Q47495780

- CANAGLIFLOZIN HYDRATE [JAN]

- Canagliflozin (USAN/INN)

- D-Glucitol, 1,5-anhydro-1-C-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4-methylphenyl)-, hydrate (2:1), (1S)-

- JNJ-28431754-AAA

- EN300-7381414

- bis((2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol) hydrate

- (1S)-1,5-Anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol hydrate (2:1)

- CANAGLIFLOZIN [ORANGE BOOK]

- INVOKAMET COMPONENT CANAGLIFLOZIN

- (1S)-1,5-Anhydro-1-C-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-D- glucitol hemihydrate

- (1S)-1,5-Anhydro-1-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4-methylphenyl)-D-glucitol hemihydrate

- (2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate

- 928672-86-0

- CANAGLIFLOZIN HEMIHYDRATE [WHO-DD]

- (1S)-1,5-anhydro-1-(3-{[5-(4-fluorophenyl)-2-thienyl]methyl}-4-methylphenyl)-D-glucitol--water (2/1)

- S5901

- Canagliflozin hydrate (JAN)

- MFCD28975933

- AC-29556

- CANAGLIFLOZIN HEMIHYDRATE [MI]

- AKOS026674130

- Invokana (TN)

- CANAGLIFLOZIN [VANDF]

- (2S,3R,4R,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol hemihydrate

- CHEMBL2103841

- 1-(beta-D-glucopyranosyl)-4-methyl-3-[5-(4-fluorophenyl)-2-thienylmethyl]benzene hemihydrate

- (2S,3R,4R,5S,6R)-2-(3-{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-6-(hydroxymethyl)-3,4,5,6-tetrahydro-2H-pyran-3,4,5-triol hemihydrate

- VHOFTEAWFCUTOS-TUGBYPPCSA-N

- (2S,3R,4R,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol hydrate(2:1)

- DA-71896

- CHEBI:73272

- Canagliflozin Hemihydrate

-

- MDL: MFCD28975933

- Inchi: 1S/C24H25FO5S.H2O/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2-10,19,21-24,26-29H,11-12H2,1H3;1H2/t19-,21-,22+,23-,24+;/m1./s1

- InChI-Schlüssel: RCCZPUWDQVUJAB-FVYJGOGTSA-N

- Lächelt: O[C@@H]1[C@@H](O)[C@H](O)[C@@H](CO)O[C@H]1C1C=CC(C)=C(CC2=CC=C(C3C=CC(F)=CC=3)S2)C=1.O

Berechnete Eigenschaften

- Genaue Masse: 906.29200

- Monoisotopenmasse: 906.29191114g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 4

- Anzahl der Akzeptoren für Wasserstoffbindungen: 7

- Schwere Atomanzahl: 31

- Anzahl drehbarer Bindungen: 5

- Komplexität: 574

- Anzahl kovalent gebundener Einheiten: 3

- Definierte Atom-Stereozentrenzahl: 10

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 118

Experimentelle Eigenschaften

- PSA: 246.01000

- LogP: 5.87230

Canagliflozin Hemihydrate Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Canagliflozin Hemihydrate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A247239-250mg |

(2S,3R,4R,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol hemihydrate |

928672-86-0 | 98% | 250mg |

$14.0 | 2025-02-21 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55448-10mg |

Canagliflozin hemihydrate |

928672-86-0 | 98% | 10mg |

¥988.00 | 2023-09-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304991-50mg |

Canagliflozin Hemihydrate |

928672-86-0 | 98% | 50mg |

¥332.90 | 2023-09-03 | |

| Key Organics Ltd | AS-59764-1MG |

bis((2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol) hydrate |

928672-86-0 | >97% | 1mg |

£36.00 | 2025-02-09 | |

| Key Organics Ltd | AS-59764-5MG |

bis((2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol) hydrate |

928672-86-0 | >97% | 5mg |

£42.00 | 2025-02-09 | |

| Key Organics Ltd | AS-59764-10MG |

bis((2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol) hydrate |

928672-86-0 | >97% | 10mg |

£51.00 | 2025-02-09 | |

| ChemScence | CS-3205-10mg |

Canagliflozin hemihydrate |

928672-86-0 | 99.95% | 10mg |

$77.0 | 2022-04-26 | |

| ChemScence | CS-3205-50mg |

Canagliflozin hemihydrate |

928672-86-0 | 99.95% | 50mg |

$121.0 | 2022-04-26 | |

| ChemScence | CS-3205-100mg |

Canagliflozin hemihydrate |

928672-86-0 | 99.95% | 100mg |

$154.0 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55448-500mg |

Canagliflozin hemihydrate |

928672-86-0 | 98% | 500mg |

¥4045.00 | 2023-09-07 |

Canagliflozin Hemihydrate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Solvents: Water ; 4 h, rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 10 - 15 min, 25 - 35 °C; 2 h, 60 - 70 °C; 70 °C → 35 °C

1.2 Reagents: Acetic acid ; pH 6.5 - 8.0, 25 - 35 °C

1.2 Reagents: Acetic acid ; pH 6.5 - 8.0, 25 - 35 °C

Referenz

- An improved process for the preparation of canagliflozin and its intermediates thereof, India, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Triethylsilane Solvents: Acetonitrile , Dichloromethane ; 15 min, 0 - 5 °C

1.2 Reagents: Boron trifluoride etherate ; 0 - 5 °C; 0.5 h, 0 - 5 °C; 3 - 5 h, 25 - 30 °C

1.2 Reagents: Boron trifluoride etherate ; 0 - 5 °C; 0.5 h, 0 - 5 °C; 3 - 5 h, 25 - 30 °C

Referenz

- Process for the preparation of canagliflozin from 2,3,5,6-tetrakis-O-trimethylsilyl-D-glucanolactone via C-glycosylation reaction, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Water Solvents: Heptane ; rt → 60 °C; 2 - 3 h, 55 - 60 °C; 60 °C → rt; 4 - 5 h, rt

Referenz

- A novel process for preparing (2S,3R,4R,5S,6R)-2-{3-[5-4-fluoro-phenyl)-(thiophen-2-ylmethyl]-4-methyl-phenyl}-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol and its stable amorphous hemihydrate form, India, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Triethylsilane , Aluminum chloride Solvents: Dichloromethane ; 30 min, -5 °C

1.2 Solvents: Dichloromethane ; 1 h, -5 °C; -5 °C → 22 °C; 1 h, 22 °C; 22 °C → -5 °C

1.3 Reagents: Water ; 30 min

1.4 Solvents: Isopropyl acetate ; 15 min, 55 °C; 55 °C → rt

1.2 Solvents: Dichloromethane ; 1 h, -5 °C; -5 °C → 22 °C; 1 h, 22 °C; 22 °C → -5 °C

1.3 Reagents: Water ; 30 min

1.4 Solvents: Isopropyl acetate ; 15 min, 55 °C; 55 °C → rt

Referenz

- Preparation of substantially pure canagliflozin, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 8 - 10 h, 66 °C

1.2 Reagents: Acetic acid ; neutralized

1.2 Reagents: Acetic acid ; neutralized

Referenz

- Preparation of canagliflozin, China, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran , Hexane ; -40 °C; 15 min, -40 °C

1.2 Reagents: Water

1.3 Reagents: Triethylamine , Thionyl chloride Solvents: Dichloromethane ; -40 °C; 1 h, -40 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

1.2 Reagents: Water

1.3 Reagents: Triethylamine , Thionyl chloride Solvents: Dichloromethane ; -40 °C; 1 h, -40 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

Referenz

- A method for producing Canagliflozin semihydrate, China, , ,

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Triethylsilane Solvents: Acetonitrile , Dichloromethane ; 15 min, 0 - 5 °C

1.2 Reagents: Boron trifluoride etherate ; 0 - 5 °C; 0.5 h, 0 - 5 °C; 3 - 5 h, 25 - 30 °C

1.2 Reagents: Boron trifluoride etherate ; 0 - 5 °C; 0.5 h, 0 - 5 °C; 3 - 5 h, 25 - 30 °C

Referenz

- Process for the preparation of canagliflozin, United States, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Solvents: Heptane ; rt → 60 °C; 2 - 3 h, 50 - 60 °C; 60 °C → rt; 4 - 5 h, rt

Referenz

- A novel process for the preparation of (2S,3R,4R,5S,6R)-2-{3-[5-[4-fluoro-phenyl)-thiophen-2-ylmethyl]-4-methyl-phenyl}-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol and its stable amorphous hemihydrate form, India, , ,

Synthetic Routes 10

Reaktionsbedingungen

1.1 Solvents: Heptane ; 1 h, rt; rt → 60 °C; 2 - 3 h, 55 - 60 °C; 60 °C → rt; 4 - 5 h, rt

Referenz

- A novel pipecolic acid co-crystal of canagliflozin and process for the preparation thereof, World Intellectual Property Organization, , ,

Canagliflozin Hemihydrate Raw materials

- Canagliflozin

- 2-Methoxy Canagliflozin

- 2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)methylthiophene

- (3R,4S,5R,6R)-3,4,5-tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-one

Canagliflozin Hemihydrate Preparation Products

Canagliflozin Hemihydrate Verwandte Literatur

-

Hongze Liao,Jimei Ma,Hui Yao,Xue-Wei Liu Org. Biomol. Chem. 2018 16 1791

-

2. Solvates and polymorphs of rebamipide: preparation, characterization, and physicochemical analysisXinnuo Xiong,Qiaohong Du,Xia Zeng,Jiawei He,Hongqin Yang,Hui Li RSC Adv. 2017 7 23279

-

Paula Nogueira da Silva,Raissa Alves da Concei??o,Rodolfo do Couto Maia,Maria Leticia de Castro Barbosa Med. Chem. Commun. 2018 9 1273

-

Jamshed Haneef,Mohd Danish Khan Anal. Methods 2023 15 4627

-

Rahul P. Kshirsagar,Abhishek A. Kulkarni,Rashmi S. Chouthe,Shahebaaz K. Pathan,Hemant D. Une,G. Bhanuprakash Reddy,Prakash V. Diwan,Siddique Akber Ansari,Jaiprakash N. Sangshetti RSC Adv. 2020 10 1733

928672-86-0 (Canagliflozin Hemihydrate) Verwandte Produkte

- 866607-35-4(Canagliflozin Tetraacetate)

- 2138255-50-0(1H-1,2,4-Triazole-5-methanamine, 3-(1,1-dimethylethyl)-α,α-dimethyl-)

- 95834-67-6(Methyl 2-(5-Chlorobenzothiophene-3-yl)acetate)

- 896325-69-2(N-2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl-N'-phenylethanediamide)

- 2137682-40-5(4-(2,5-difluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole)

- 2411278-94-7(N-3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-ylbut-2-ynamide)

- 1806797-57-8(5-Amino-3-(difluoromethyl)-2-iodo-4-(trifluoromethyl)pyridine)

- 2411307-85-0(N-{2-[4-(benzenesulfonyl)piperidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide)

- 1342097-59-9(1-(3-Aminoazetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one)

- 1807049-90-6(3-(Difluoromethyl)-4-fluoro-6-methoxypyridine-2-sulfonamide)

Empfohlene Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:928672-86-0)Canagliflozin hemihydrate

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:928672-86-0)Canagliflozin Hemihydrate

Reinheit:99%

Menge:25g

Preis ($):162.0